molecular formula C13H23N3O3 B578814 tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate CAS No. 1256643-30-7

tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B578814
CAS No.: 1256643-30-7
M. Wt: 269.345
InChI Key: ITPNIORBIVFCKC-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate: is a complex organic compound with the molecular formula C13H23N3O3 It is characterized by a spirocyclic structure, which includes a triazaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification, where the spirocyclic intermediate is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Oxidation and Functionalization: The final steps involve oxidation and further functionalization to introduce the oxo and carboxylate groups, typically using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or metabolic disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 5-oxo-1,4,8-triazaspiro[4.5]decane-9-carboxylate

Uniqueness

tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple nitrogen atoms within the ring system. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations.

Properties

IUPAC Name

tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-8-4-13(5-9-16)10(17)14-6-7-15-13/h15H,4-9H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPNIORBIVFCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-30-7
Record name tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
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